N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]alanine
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Overview
Description
N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]alanine, commonly known as BCAA-SP, is a synthetic amino acid that has gained significant attention in the field of scientific research due to its potential applications in various fields. BCAA-SP is a derivative of branched-chain amino acids (BCAAs) and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of BCAA-SP is not fully understood, but it is believed to work by activating the mTOR signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth. BCAA-SP has also been shown to stimulate the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in regulating cellular energy metabolism.
Biochemical And Physiological Effects
BCAA-SP has been shown to have several biochemical and physiological effects. It has been shown to enhance muscle protein synthesis and improve exercise performance. BCAA-SP has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes and obesity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using BCAA-SP in lab experiments is its ability to enhance muscle protein synthesis, which is crucial for studying the effects of various compounds on muscle growth and development. However, one of the limitations of using BCAA-SP in lab experiments is its high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for research on BCAA-SP. One potential area of research is the development of new synthesis methods that are more cost-effective and efficient. Another area of research is the investigation of the potential therapeutic applications of BCAA-SP in the treatment of various diseases, including cancer, diabetes, and obesity. Additionally, further studies are needed to fully understand the mechanism of action of BCAA-SP and its effects on cellular metabolism and growth.
Synthesis Methods
BCAA-SP can be synthesized through a multistep process that involves the condensation of 4-chlorobenzoyl chloride and glycine, followed by the reaction of the resulting product with N-Boc-3-aminocrotonic acid. The final product is obtained by removing the N-Boc group through acid hydrolysis.
Scientific Research Applications
BCAA-SP has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and obesity. BCAA-SP has also been studied for its potential application in the field of sports nutrition, as it has been shown to enhance muscle protein synthesis and improve exercise performance.
properties
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-12(19(25)26)21-18(24)16(11-13-7-9-15(20)10-8-13)22-17(23)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,24)(H,22,23)(H,25,26)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGZSUJANOSRFW-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoic acid |
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